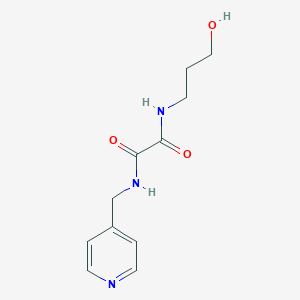![molecular formula C19H18ClN3O3S B299132 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B299132.png)
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EF5, is a compound that has been extensively studied for its applications in scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in cells and tissues.
Wirkmechanismus
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a nitroimidazole derivative that is selectively reduced in hypoxic cells. In the presence of low oxygen levels, this compound is reduced to 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneH, which forms covalent adducts with thiol-containing proteins. This reaction is irreversible and allows for the detection of hypoxic cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal interference with cellular metabolism. It is rapidly cleared from the body and does not accumulate in tissues. This compound has been used in various animal models to evaluate the oxygenation status of tumors and to assess the efficacy of hypoxia-targeted therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its selectivity for hypoxic cells and tissues. It allows for the accurate detection of low oxygen levels in vivo and in vitro. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has a short half-life and requires specialized imaging techniques for detection. It also has limited applicability in certain tissues, such as the brain, due to its inability to cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new imaging techniques that can improve the detection and quantification of hypoxia in vivo. Another area of interest is the use of this compound in combination with other hypoxia-targeted therapies to improve treatment efficacy. Additionally, this compound may have potential applications in other disease areas, such as ischemic heart disease and stroke.
Synthesemethoden
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized using a multi-step process that involves the reaction between 4-chlorobenzaldehyde and diethyl malonate to form 4-chloro-2-(diethylamino)benzaldehyde. This intermediate is then reacted with ethyl cyanoacetate to form 4-chloro-2-(diethylamino)-5-ethoxycarbonylmethylenebenzaldehyde. The final step involves the reaction between this intermediate and thiourea to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is primarily used as a hypoxia marker in scientific research. It is used to detect low oxygen levels in cells and tissues, which is important for understanding the role of hypoxia in various diseases, including cancer. This compound is also used to evaluate the efficacy of hypoxia-targeted therapies and to assess the oxygenation status of tumors.
Eigenschaften
Molekularformel |
C19H18ClN3O3S |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(5E)-1-(4-chlorophenyl)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18ClN3O3S/c1-3-22(4-2)16-10-9-14(26-16)11-15-17(24)21-19(27)23(18(15)25)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,21,24,27)/b15-11+ |
InChI-Schlüssel |
OWLPWLUYXOMLTC-RVDMUPIBSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)
![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)

![isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299072.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B299073.png)